(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid
Description
Properties
Molecular Formula |
C9H10BNO3 |
|---|---|
Molecular Weight |
190.99 g/mol |
IUPAC Name |
(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO3/c12-9-8-5-7(10(13)14)2-1-6(8)3-4-11-9/h1-2,5,13-14H,3-4H2,(H,11,12) |
InChI Key |
MWFRQXACNCPLHC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(CCNC2=O)C=C1)(O)O |
Origin of Product |
United States |
Preparation Methods
Suzuki–Miyaura Coupling Reaction
The Suzuki–Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. This reaction is typically performed in the presence of a palladium catalyst, a base, and a solvent. For the synthesis of This compound , the reaction involves coupling a boronic acid derivative with a halogenated tetrahydroisoquinoline precursor under Suzuki conditions.
General Synthesis Steps
Preparation of Tetrahydroisoquinoline Precursor : The synthesis begins with the preparation of a halogenated tetrahydroisoquinoline precursor. This can be achieved through various methods, including the reduction of isoquinoline derivatives or the cyclization of appropriate precursors.
Boronic Acid Synthesis : The boronic acid moiety is introduced through the Suzuki–Miyaura coupling reaction. This involves reacting the halogenated precursor with a boronic acid derivative in the presence of a palladium catalyst and a base.
Purification and Characterization : The final product is purified using standard techniques such as chromatography and characterized using spectroscopic methods like NMR and HRMS.
Chemical Properties and Applications
This compound has a molecular formula of C₉H₁₀BNO₃ and a molecular weight of 190.99 g/mol. Its boronic acid functionality allows it to bind to serine and cysteine residues in enzymes, leading to inhibition of enzymatic activity. This property makes it valuable for drug development, particularly in the design of selective enzyme inhibitors that could be used in treating diseases such as cancer and bacterial infections.
Data Table: Chemical Properties
| Property | Description |
|---|---|
| Molecular Formula | C₉H₁₀BNO₃ |
| Molecular Weight | 190.99 g/mol |
| IUPAC Name | (1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)boronic acid |
| Standard InChI | InChI=1S/C9H10BNO3/c12-9-8-5-7(10(13)14)2-1-6(8)3-4-11-9/h1-2,5,13-14H,3-4H2,(H,11,12) |
| Standard InChIKey | MWFRQXACNCPLHC-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC2=C(CCNC2=O)C=C1)(O)O |
Chemical Reactions Analysis
Types of Reactions
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction may be employed.
Major Products Formed
The major products formed from the Suzuki-Miyaura coupling of this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby modulating their activity . This property is particularly useful in the design of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated pKa ranges derived from analogous boronic acids .
†Predicted based on electronic effects of the bicyclic scaffold.
‡Experimentally determined in similar studies .
Key Comparative Analysis
Structural Features Bicyclic vs. Monocyclic Scaffolds: The tetrahydroisoquinoline core provides a rigid, three-dimensional structure compared to planar aromatic rings (e.g., phenanthren-9-yl or phenylboronic acids). This rigidity may enhance target selectivity in biological systems by reducing off-target interactions . However, hydroxyl or methoxy groups in other compounds (e.g., 6-hydroxynaphthalen-2-yl boronic acid) may offer stronger hydrogen-bonding capabilities .
Physicochemical Properties pKa and Reactivity: The tetrahydroisoquinoline scaffold likely lowers the pKa relative to phenylboronic acids (e.g., 4-MCPBA, pKa ~9.1) due to electron-withdrawing effects of the fused ring system. This enhances boronate formation at physiological pH (~7.4), improving diol-binding efficiency for applications in glucose sensing or drug delivery . Stability: Unlike pinacol esters (e.g., 1,2,3,4-tetrahydroisoquinoline-7-boronic acid pinacol ester), the free boronic acid form is prone to hydrolysis, necessitating inert storage conditions .
Biological Activity Anticancer Potential: While phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids exhibit sub-micromolar cytotoxicity in triple-negative breast cancer (4T1 cells), the tetrahydroisoquinoline derivative’s activity remains underexplored. Enzyme Inhibition: Meta-substituted aryl boronic acids (e.g., compound 4 in ) show IC₅₀ values of 20–30 µM against Streptococcus pneumoniae enzymes. The tetrahydroisoquinoline derivative’s bicyclic structure may improve binding to hydrophobic enzyme pockets, though empirical data are lacking .
Synthetic Accessibility The tetrahydroisoquinoline scaffold is synthesized via Birch modification or Pomeranz-Fritsch reactions, which are more complex than the direct Suzuki coupling used for arylboronic acids. This complexity may limit large-scale production compared to simpler analogs .
Biological Activity
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article reviews its biological activity, synthesis methods, and therapeutic applications based on recent research findings.
- Molecular Formula : C₉H₁₀BNO₃
- Molecular Weight : 190.99 g/mol
- CAS Number : Not specified in the sources reviewed.
- Structure : The compound features a boronic acid functional group attached to a tetrahydroisoquinoline structure, which is known for various biological activities.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties
Studies have shown that tetrahydroisoquinoline derivatives can inhibit the activity of enzymes such as New Delhi metallo-β-lactamase (NDM-1), which is responsible for antibiotic resistance in bacteria. This suggests that the compound may have potential as an antimicrobial agent .
2. Modulation of G Protein-Coupled Receptors (GPCRs)
The compound has been investigated for its role as a modulator of the N-formyl peptide receptor like-1 (FPRL-1), a GPCR involved in inflammatory responses. This modulation could have therapeutic implications for inflammatory diseases .
3. Neuroprotective Effects
Research indicates that isoquinoline derivatives can exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The specific mechanisms remain under investigation but may involve antioxidant properties and modulation of neurotransmitter systems .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : Common precursors include isoquinoline derivatives and boronic acids.
- Reactions : The synthesis often involves coupling reactions facilitated by palladium catalysts or other transition metals.
- Purification : Products are purified using chromatography techniques to isolate the desired compound from by-products.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
